molecular formula C28H31NO5 B11105250 Propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11105250
M. Wt: 461.5 g/mol
InChI Key: XPTHWTLGSFYZSG-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline carboxylate family, characterized by a partially saturated quinoline core with substituents influencing its physicochemical and biological properties. Key structural features include:

  • Hexahydroquinoline core: A six-membered nitrogen-containing ring system with partial saturation, contributing to conformational flexibility .
  • Ester group: A propyl ester at position 3, affecting lipophilicity and metabolic stability.
  • 2-Methyl and 7-phenyl groups, modulating steric and electronic interactions.

Properties

Molecular Formula

C28H31NO5

Molecular Weight

461.5 g/mol

IUPAC Name

propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H31NO5/c1-4-13-34-28(32)25-17(3)29-21-14-20(18-9-7-6-8-10-18)15-23(31)27(21)26(25)19-11-12-22(30)24(16-19)33-5-2/h6-12,16,20,26,29-30H,4-5,13-15H2,1-3H3

InChI Key

XPTHWTLGSFYZSG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)O)OCC)C(=O)CC(C2)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with appropriate amines and ketones under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific temperatures and solvents to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis or catalytic hydrogenation may be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name Ester Group Position 4 Substituent Position 7 Substituent Key Features
Target Compound Propyl 3-Ethoxy-4-hydroxyphenyl Phenyl Balanced lipophilicity; potential antioxidant activity due to phenolic -OH .
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Ethyl 3-Hydroxyphenyl Phenyl Higher solubility (shorter ester chain); reduced metabolic stability.
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Cyclohexyl 4-Hydroxy-3-methoxyphenyl Phenyl Increased lipophilicity (bulky ester); enhanced membrane permeability.
Cyclopentyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Cyclopentyl 3-Ethoxy-4-hydroxyphenyl 2-Thienyl Thienyl group introduces π-π stacking potential; altered electronic profile.

Key Observations :

  • Substituent Effects :
    • Hydroxyl and methoxy groups on the phenyl ring enhance hydrogen-bonding capacity, influencing antioxidant and anti-inflammatory activity .
    • Thienyl groups (as in ) may alter electronic properties and intermolecular interactions.

Crystallographic and Conformational Analysis

  • Ring Puckering: The hexahydroquinoline core adopts non-planar conformations due to puckering, quantified using Cremer-Pople parameters . For example, cyclohexyl derivatives may exhibit distinct puckering amplitudes due to steric effects from the bulky ester .
  • Hydrogen Bonding : The 4-hydroxyphenyl group participates in intermolecular hydrogen bonds (e.g., O–H···O/N), influencing crystal packing and stability . Ethyl and propyl esters show similar packing motifs, while cyclohexyl esters may form less dense crystals due to steric hindrance .

Biological Activity

Propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, which includes a quinoline core and various functional groups, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure:

  • IUPAC Name: Propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Molecular Formula: C29H33NO6
  • Molecular Weight: 469.58 g/mol

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction: The hydroxyphenyl group can form hydrogen bonds with enzymes and receptors, modulating their activity.
  • DNA Intercalation: The quinoline core can intercalate with DNA, influencing gene expression and cellular functions.
  • Antimicrobial and Anticancer Activities: These interactions suggest potential applications in antimicrobial and anticancer therapies due to the compound's ability to disrupt cellular processes.

Biological Activity Studies

Several studies have evaluated the biological activity of similar quinoline derivatives. Here are key findings related to this compound:

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that certain derivatives inhibited the growth of various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.5 to 20 µg/mL .

Anticancer Activity

Quinoline derivatives have been shown to possess anticancer properties:

  • A study found that compounds similar to propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl exhibited cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects were also noted in studies where it inhibited nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells:

  • The inhibition was comparable to standard anti-inflammatory drugs .

Case Studies

  • Case Study on Anticancer Activity :
    • A derivative of this compound was tested in a zebrafish model and showed significant growth inhibition of tumor cells. The study highlighted the potential for further development into therapeutic agents for cancer treatment .
  • Case Study on Antimicrobial Efficacy :
    • A series of quinoline derivatives were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the chemical structure could enhance activity against these pathogens .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus0.5 - 20 µg/mL
AnticancerMCF7 (breast cancer)Micromolar range
Anti-inflammatoryRAW 264.7 cellsComparable to controls

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